

protocol for diboration of diynes using Pt(PPh3)4 catalyst

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Compound of Interest

Compound Name:

Tetrakis(triphenylphosphine)platin

um(0)

Cat. No.:

B8452626

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Application Notes and Protocols

Topic: Platinum-Catalyzed Diboration of Diynes Using

Tetrakis(triphenylphosphine)platinum(0)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the selective diboration of 1,3-diynes utilizing Tetrakis(triphenylphosphine)platinum(0), [Pt(PPh₃)₄], as a catalyst. This method facilitates the synthesis of boryl-functionalized enynes and dienes, which are valuable building blocks in modern organic synthesis due to their versatility in forming new carbon-carbon and carbon-heteroatom bonds.[1][2] The protocol is applicable to a wide range of symmetrical and unsymmetrical 1,3-diynes, including those with aryl, silyl, and alkyl functional groups.[1][2][3] This document outlines the standard reaction conditions, a step-by-step experimental procedure, and a summary of reported yields for various substrates. Additionally, a proposed catalytic cycle and a general experimental workflow are visualized.

Introduction

Unsaturated organoboron compounds are powerful reagents in organic chemistry, valued for their stability, low toxicity, and unique reactivity in transformations like Suzuki-Miyaura cross-



coupling reactions.[1] The platinum-catalyzed diboration of unsaturated carbon-carbon bonds, first reported by Suzuki and Miyaura in 1993, has become a foundational method for accessing these compounds.[4] The use of [Pt(PPh₃)₄] offers a straightforward and efficient route for the diboration of conjugated 1,3-diynes, yielding synthetically useful bisboryl-functionalized enynes or, in some cases, tetraboryl-functionalized dienes.[1][2] This protocol is based on an established, selective method that works for a broad spectrum of diyne substrates.[1]

Experimental Protocol

This protocol details the general procedure for the [Pt(PPh₃)₄]-catalyzed diboration of 1,3-diynes with bis(pinacolato)diboron (B₂pin₂). All manipulations should be performed under an inert atmosphere (e.g., argon) using standard Schlenk techniques.[3]

Materials and Equipment:

- Tetrakis(triphenylphosphine)platinum(0) [Pt(PPh3)4]
- Bis(pinacolato)diboron (B₂pin₂)
- Diyne substrate
- Anhydrous toluene (or THF for specific substrates)
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and stir bar
- · Oil bath
- Inert gas supply (Argon or Nitrogen)
- Standard glassware for work-up and purification
- Cold finger condenser (for purification of volatile products)[1][2]

Procedure:



- Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add [Pt(PPh₃)₄] (0.0025 mmol, 0.01 equivalents).
- Addition of Reagents: Sequentially add the diyne substrate (0.25 mmol, 1.0 equivalent) and bis(pinacolato)diboron (B2pin2) (0.25 mmol, 1.0 equivalent).
- Solvent Addition: Add anhydrous toluene (2 mL) to achieve a concentration of 0.125 M. For certain aryl-substituted diynes (e.g., those with -F, -CF₃, -OMe groups), anhydrous THF may be used as the solvent.[1]
- Reaction Conditions: Stir the resulting mixture at 80 °C using an oil bath for 18 hours.[1][2] The reaction progress can be monitored by GC-MS.
- Work-up and Purification:
 - After completion, cool the reaction mixture to room temperature.
 - The crude reaction mixture can be analyzed by GC-MS and ¹H NMR.[1][2]
 - For purification, an alternative to column chromatography for sensitive products is condensation on a cold finger, which avoids decomposition on silica.[1][3] For other products, filtration through a pad of Florisil or silica gel may be appropriate.[5]

Data Presentation: Substrate Scope and Yields

The [Pt(PPh₃)₄]-catalyzed diboration is effective for a variety of symmetrical and unsymmetrical 1,3-diynes. The isolated yields for selected substrates under the standard reaction conditions are summarized below.



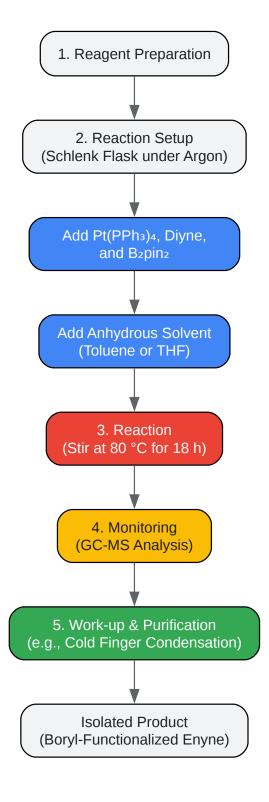
Entry	Diyne Substrate (R¹-C≡C- C≡C-R²)	R¹	R²	Product(s)	Isolated Yield (%)
1	Symmetrical	-SiMe₃	-SiMe₃	Enynyl Boronate	88[1]
2	Symmetrical	-SiEt₃	-SiEt₃	Enynyl Boronate	92[1]
3	Symmetrical	-n-Hex	-n-Hex	Enynyl/Dienyl Boronates	70/30 mixture[2]
4	Symmetrical	-Ph	-Ph	Enynyl Boronate	95[1]
5	Symmetrical	-C ₆ H ₄ -4-OMe	-C ₆ H ₄ -4-OMe	Enynyl Boronate	96[1]
6	Unsymmetric al	-SiMe₃	-Ph	Enynyl Boronate	93[1]
7	Unsymmetric al	-SiMe₃	-n-Hex	Enynyl Boronate	85[1]
8	Unsymmetric al	-Ph	-Me	Enynyl Boronate	89[1]
9	Unsymmetric al	-SiEt₃	-C ₆ H ₄ -4-F	Enynyl Boronate	94[1]

Standard Conditions: $[Pt(PPh_3)_4]$ (1 mol%), B_2pin_2 (1 equiv.), diyne (1 equiv.), Toluene (0.125 M), 80 °C, 18 h.[1][2] For n-alkyl-substituted diynes, using an excess of B_2pin_2 can selectively yield tetraboryl-functionalized dienes.[1][2]

Visualizations Experimental Workflow



The following diagram illustrates the general laboratory workflow for the platinum-catalyzed diboration of diynes.





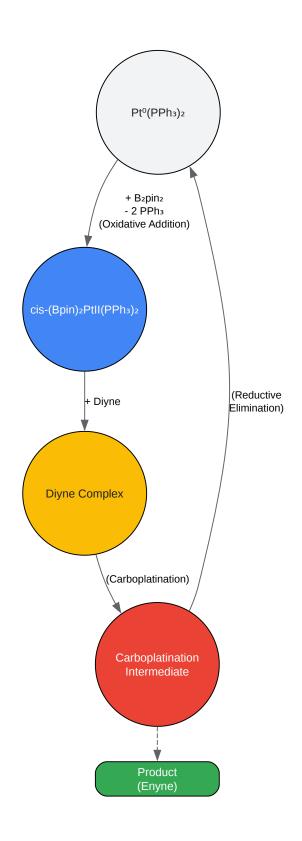
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Caption: General workflow for the Pt(PPh₃)₄-catalyzed diboration of diynes.

Proposed Catalytic Cycle

The mechanism is proposed to proceed through the following catalytic cycle, initiated by the oxidative addition of the B-B bond to the platinum(0) center.





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Caption: Proposed catalytic cycle for the diboration of 1,3-diynes.



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